![molecular formula C19H17N3O3S2 B4616471 ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the interaction of different precursor molecules under specific conditions. For instance, Mohamed (2021) describes the synthesis of related compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature, leading to the formation of several ethyl iminothiazolopyridine-4-carboxylate derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The detailed molecular structure is essential for understanding the compound's reactivity and properties. For example, the crystal structure of a related compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined, providing insights into its molecular and crystal structure and how it compares to its aromatic analogs (Wawrzycka-Gorczyca & Siwek, 2011).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming new derivatives with different properties. For instance, the reactivity of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate was explored to synthesize new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, showcasing the diverse reactivity of these compounds (Ivanov et al., 2018).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, provide critical information for handling and application of these compounds. These properties are often determined experimentally and can vary significantly based on the compound's molecular structure and substituents.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical species, stability under various conditions, and tautomerism, are fundamental for understanding how these compounds can be utilized in synthesis and what kind of chemical environments they are suited for. For example, the unusual reaction of a related compound with triphenylborane highlighted its unique reactivity and provided insights into its optical properties and molecular structure (Le Thi Hong et al., 2023).
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, such as the synthesis of diverse trifluoromethyl heterocycles from single precursors, highlights the importance of such chemicals in creating a wide range of functional molecules. These compounds can be utilized in developing pharmaceuticals, agrochemicals, and materials science due to their diverse biological and chemical properties (Honey et al., 2012).
Metal-Organic Frameworks (MOFs)
The synthesis and application of metal-organic frameworks (MOFs) for gas and vapor adsorption and separation capabilities also represent a significant area of research. These materials, constructed from metal ion nodes and organic ligands, demonstrate high adsorption uptakes and selectivity for various hydrocarbons and polar molecules, showcasing the potential of complex organic compounds in environmental and energy-related applications (Huang et al., 2014).
Drug Development
In the field of drug development, the design and synthesis of molecules containing specific functional groups can lead to the discovery of new therapeutics. For example, the synthesis of molecules with potential antimicrobial, antilipase, and antiurease activities reflects the ongoing need for new drugs to combat various diseases and conditions (Başoğlu et al., 2013).
Advanced Material Synthesis
The creation of advanced materials, such as polymers with specific properties or novel electronic materials, often relies on the synthesis of complex organic molecules. These materials can have applications in various fields, including electronics, coatings, and nanotechnology, illustrating the broad applicability of sophisticated organic synthesis techniques (Nishikubo et al., 1985).
properties
IUPAC Name |
ethyl 4-[(7Z)-6-oxo-7-(thiophen-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-18(24)13-5-7-14(8-6-13)21-11-20-19-22(12-21)17(23)16(27-19)10-15-4-3-9-26-15/h3-10H,2,11-12H2,1H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFJVGGJWRZTQY-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CS4)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CS4)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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